1-Fluoro-4-(5,5,5-trifluoropentyl)benzene
Overview
Description
1-Fluoro-4-(5,5,5-trifluoropentyl)benzene is a fluorinated aromatic compound with the molecular formula C11H12F4 and a molecular weight of 220.21 g/mol . This compound is characterized by the presence of a benzene ring substituted with a fluoro group at the para position and a 5,5,5-trifluoropentyl chain. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and 5,5,5-trifluoropentyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A common method involves the use of a strong base, such as sodium hydride, to deprotonate the fluorobenzene, followed by nucleophilic substitution with 5,5,5-trifluoropentyl bromide.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Fluoro-4-(5,5,5-trifluoropentyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydrofluorobenzenes. Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-4-(5,5,5-trifluoropentyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: The compound is used in proteomics research to study protein interactions and functions. Its fluorinated nature allows for the use of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene involves its interaction with molecular targets through its fluorinated groups. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, making the compound useful in studying protein-ligand interactions .
Comparison with Similar Compounds
1-Fluoro-4-(5,5,5-trifluoropentyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(4,4,4-trifluorobutyl)benzene: This compound has a shorter trifluorinated alkyl chain, which may affect its reactivity and interaction with molecular targets.
1-Fluoro-4-(6,6,6-trifluorohexyl)benzene: This compound has a longer trifluorinated alkyl chain, potentially altering its physical and chemical properties.
1-Fluoro-4-(5,5,5-trifluoropentyl)toluene: This compound has a methyl group on the benzene ring, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
1-fluoro-4-(5,5,5-trifluoropentyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4/c12-10-6-4-9(5-7-10)3-1-2-8-11(13,14)15/h4-7H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNVDNUPMPJJTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271804 | |
Record name | 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099598-03-4 | |
Record name | 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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